(2,2':5',2''-Terthiophenyl)-5-carbonitrile
Overview
Description
2,2’:5’,2’'-Terthiophene (α-Terthiophene) is an oligomer of the heterocycle thiophene. It has been employed as a building block for the organic semi-conductor polythiophene .
Synthesis Analysis
The synthesis of 2,2’:5’,2’‘-Terthiophene involves the simultaneous electropolymerization of 2,2’:5’,2’‘-terthiophene (TT) and reduction of Cu 2+ to Cu nanoparticles (NPs) generating a flexible electrocatalytic composite electrode material . Another method involves the synthesis of a new electrochromic copolymer of 2,2’:5’,2’'-terthiophene (TT) with 3,4-ethylenedioxythiophene (EDOT) in 0.1 M tetrabutylammonium perchlorate as supporting electrolyte .Molecular Structure Analysis
The molecular structure of 2,2’:5’,2’'-Terthiophene is C12H8S3 .Chemical Reactions Analysis
The reaction chemistry of vapor-deposited 2,2’:5’,2’'-terthiophene solid-state thin films with post-deposited Ag, Al, and Ca has been investigated. Vapor-deposited Ag forms nanoparticles on these films and induces considerable surface enhanced Raman scattering (SERS) along with a change in molecular symmetry of adjacent α-3T and formation of Ag–S bonds .Scientific Research Applications
Corrosion Inhibition
(2,2':5',2''-Terthiophenyl)-5-carbonitrile and its derivatives have been studied for their effectiveness in inhibiting corrosion on carbon steel surfaces in acidic solutions. These compounds exhibit good inhibition efficiency, which increases with concentration but decreases with rising temperature. Their adsorption on carbon steel follows the Langmuir isotherm, suggesting a strong interaction with the metal surface. The inhibition mechanism involves mixed-type inhibition, as indicated by polarization studies. The performance of these inhibitors has been supported by various techniques including SEM, EDX, AFM, and FT-IR, alongside theoretical studies using quantum chemical calculations and molecular dynamic simulations (Bedair et al., 2018).
Antitumor Activity
Research has been conducted on the antitumor profile of novel 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds, which are derived from 2-aminothiophene derivatives synthesized using the Gewald methodology. These compounds have shown potential as antitumor agents against human tumor cell lines such as hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7), exhibiting variable degrees of growth inhibition compared to control drugs like Doxorubicin. Molecular modeling studies have provided insights into the reactive nature of these compounds, supporting their practical antitumor efficacy (Khalifa & Algothami, 2020).
Mechanism of Action
Target of Action
Thiophene-containing compounds, a class to which this compound belongs, are known to possess a wide range of biological properties, such as antimicrobial, antiviral, hiv-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic and anticancer activities .
Mode of Action
It’s known that drugs generally act by binding to receptors in the body, leading to biochemical and physiological changes . The binding can either increase or decrease the endogenous response depending on the chemical nature of the drug and the site of binding .
Biochemical Pathways
Thiophene-containing compounds are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect .
Result of Action
It’s known that thiophene-containing compounds can exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as diet, physical activity, environmental pollution, gut microbiome, and others can interact with the compound and potentially affect its action . .
Safety and Hazards
The safety data sheet for 2,2’:5’,2’'-Terthiophene indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation. It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection/hearing protection .
properties
IUPAC Name |
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNZJCUXYIKKRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149183 | |
Record name | (2,2':5',2''-Terthiophenyl)-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110230-97-2 | |
Record name | (2,2':5',2''-Terthiophenyl)-5-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110230972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2':5',2''-Terthiophenyl)-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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